molecular formula C18H19N3O4S B3644870 N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3644870
M. Wt: 373.4 g/mol
InChI Key: RMBJIDXEOHYMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamothioyl group attached to a 3,5-dimethylphenyl ring, along with an ethoxy and nitro group on a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the ethoxy group.

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]acetamide
  • N-[(3,5-dimethylphenyl)carbamothioyl]-2-thiophenecarboxamide

Uniqueness

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide stands out due to the presence of the ethoxy and nitro groups, which confer unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-25-16-6-5-13(10-15(16)21(23)24)17(22)20-18(26)19-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBJIDXEOHYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 4
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(3,5-dimethylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.